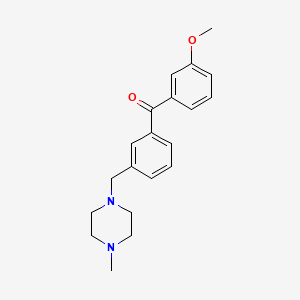

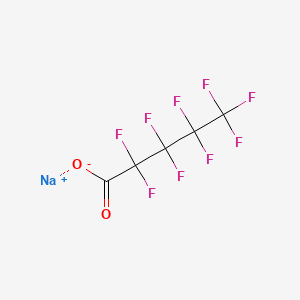

3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolism and Endocrine-Disrupting Activity

Benzophenone-3 (BP-3), a compound related to 3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone, is extensively used as a UV filter in sunscreens for protecting skin and hair from UV radiation. Research on BP-3 has shown its metabolism by rat and human liver microsomes, resulting in various metabolites including hydroxylated and desmethylated forms. These metabolites exhibit estrogenic and anti-androgenic activities, suggesting endocrine-disrupting potential. The study highlights the structural requirements for such activity among BP-3 derivatives, with implications for understanding the biological effects of similar compounds (Watanabe et al., 2015).

Reproductive Toxicity

Exposure to BP-3 has been associated with reproductive toxicity across different species, including humans, fish, and rats. In humans, high levels of BP-3 exposure have been linked to variations in birth weights and gestational ages, suggesting potential risks to reproductive health. Animal studies further support these findings, showing effects such as decreased sperm density and altered estrous cycles. These outcomes may be attributed to the endocrine-disrupting effects of BP-3, indicating a need for standardized studies to better understand its impact (Ghazipura et al., 2017).

Water Treatment and Environmental Concerns

Research on BP-3's environmental presence and its removal efficiency during water treatment processes has been conducted. Oxidation by ferrate(VI) and potassium permanganate has been studied as a means to degrade BP-3 in water, with varying efficiency depending on coexisting water constituents. These studies are crucial for understanding the fate of BP-3 in aquatic environments and developing effective removal strategies to mitigate its potential impact on water quality and human health (Yang & Ying, 2013), (Cao et al., 2021).

Nervous System Risks

Benzophenone-3's impact on the nervous system has also been a subject of recent studies, revealing its potential to induce neurotoxicity, apoptotic processes, and disrupt autophagy in embryonic neuronal cells. It may alter the expression and impair the function of crucial receptors in the nervous system, with implications for developmental abnormalities and neuronal cell degeneration. This emerging evidence points to the need for further research to fully understand the neurological risks associated with BP-3 exposure (Wnuk & Kajta, 2021).

Propriétés

IUPAC Name |

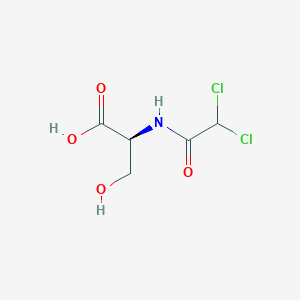

(3-methoxyphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-21-9-11-22(12-10-21)15-16-5-3-6-17(13-16)20(23)18-7-4-8-19(14-18)24-2/h3-8,13-14H,9-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAVFDCRVNTLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643411 | |

| Record name | (3-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-38-0 | |

| Record name | (3-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B1604216.png)

![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)